molecular formula C9H13NO B12879074 5-Cyclopropyl-3-ethyl-4-methylisoxazole

5-Cyclopropyl-3-ethyl-4-methylisoxazole

Cat. No.: B12879074
M. Wt: 151.21 g/mol
InChI Key: AADGZSSWKURJDB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-ethyl-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-ethyl-4-methylisoxazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the metal-free synthesis, which employs eco-friendly synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using efficient catalysts and optimized reaction conditions. The use of microwave-assisted synthesis has also been reported to enhance the yield and reduce the reaction time .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-Cyclopropyl-3-ethyl-4-methylisoxazole include other isoxazole derivatives, such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These compounds share the isoxazole core structure but differ in their substituents and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of cyclopropyl, ethyl, and methyl substituents. This specific arrangement of substituents imparts distinct chemical and biological properties to the compound, making it a valuable addition to the isoxazole family .

Biological Activity

5-Cyclopropyl-3-ethyl-4-methylisoxazole is a heterocyclic compound classified within the isoxazole family, characterized by its unique molecular structure that includes a cyclopropyl group, an ethyl group, and a methyl group attached to the isoxazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C8H11N1O1C_8H_{11}N_1O_1 with a molecular weight of approximately 178.23 g/mol. The distinct substitution pattern of this compound enhances its stability and lipophilicity, making it a candidate for drug development.

Property Details
Molecular FormulaC8H11N1O1C_8H_{11}N_1O_1
Molecular Weight178.23 g/mol
Structural FeaturesCyclopropyl, Ethyl, Methyl groups on isoxazole ring

Biological Activities

Research indicates that compounds within the isoxazole class, including this compound, exhibit diverse pharmacological effects. Some notable biological activities include:

  • Antiviral Activity : Isoxazoles have been studied for their ability to inhibit viral replication. For instance, structure-activity relationship studies on related compounds have shown significant antiviral activity against human rhinovirus (HRV) serotypes with mean minimum inhibitory concentrations (MICs) as low as 0.40 µM .
  • Anticancer Properties : Recent studies have explored the anticancer potential of isoxazole derivatives. Compounds similar to this compound have demonstrated promising anticancer activity against lung cancer cells (A549), indicating potential therapeutic applications in oncology .

The biological activity of this compound may involve interactions with specific enzymes or receptors, leading to inhibition or modulation of their activity. Understanding these interactions at the molecular level is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Case Studies

  • Antiviral Efficacy : A study involving substituted phenyl analogues of isoxazoles demonstrated enhanced activity against HRV serotypes with specific substitutions at the 2-position significantly improving efficacy. This suggests that structural modifications can lead to increased biological activity .
  • Anticancer Evaluation : In a recent investigation, several isoxazole derivatives were synthesized and tested for their anticancer effects against A549 lung cancer cells. Compounds exhibiting excellent anticancer activity were identified, highlighting the potential of this class of compounds in cancer therapy .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-cyclopropyl-3-ethyl-4-methyl-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-3-8-6(2)9(11-10-8)7-4-5-7/h7H,3-5H2,1-2H3

InChI Key

AADGZSSWKURJDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C)C2CC2

Origin of Product

United States

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